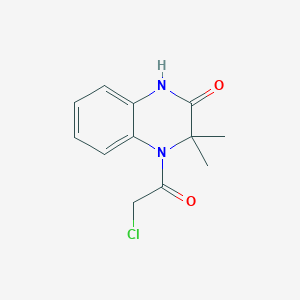

4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a quinoxaline derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. Quinoxaline derivatives are known for their structural diversity and have been modified in various ways to enhance their properties and explore new applications.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. One such method involves the annulation reaction of chloronitroethene with aniline derivatives, as seen in the synthesis of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, which is a related compound . This method demonstrates the potential for selective modification at different functional groups to yield a wide array of quinoxaline derivatives with unique substitution patterns. Although the specific synthesis of 4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of various substituents can significantly influence the electronic properties of these compounds. Density functional theory (DFT) calculations can be used to predict the reactivity of these molecules, as demonstrated for the starting compound in the synthesis of quinoxaline derivatives . The electronic properties are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including nucleophilic substitution. An example of this is the unusual chlorine substitution observed in the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride, where instead of forming an acetyl derivative, a chloro compound is produced with the loss of the N-oxide function . This suggests that the presence of an oxygen function at position 3 directs the chlorine substitution to position 6. Such reactivity patterns are important for the design and synthesis of new quinoxaline derivatives with specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for their practical applications. The chemical properties, such as reactivity towards different reagents and the ability to undergo various chemical transformations, are essential for the development of quinoxaline-based compounds with desired biological activities. Although the specific properties of 4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one are not discussed in the provided papers, general trends can be inferred from related compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Regioselectivity

4-(Chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is involved in the synthesis of various derivatives. One study explored the switchable, highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, demonstrating their wide range of applications in physical and pharmaceutical fields. The study developed methodologies for the predictable switching of regioselectivity in the synthesis of these derivatives (Dobiáš, Ondruš, Addová, & Boháč, 2017).

Radiopharmaceutical Potential

A derivative of 4-(chloroacetyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, namely 4-{(4-Methylphenyl)glycyl}-3,4-dihydroquinoxalin-2(1H)-one, was evaluated as a potential brain imaging agent in a preclinical study. This compound showed significant brain uptake and stability, making it a candidate for further exploration in radiopharmaceutical applications (Ibrahim, Talaat, Ayad, & Farah, 2018).

Analgesic Properties

Research on bis(3,4-dihydroquinoxalin-2(1H)-one) derivatives, which can be synthesized from related compounds, demonstrated significant analgesic activity. These findings suggest potential applications in developing new analgesics (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017).

Photocatalyzed Oxidative Coupling

A study on the photocatalyzed oxidative coupling reactions of derivatives, such as 4-alkyl-3,4-dihydroquinoxalin-2(1H)-one, suggests potential applications in organic synthesis and natural product synthesis. These reactions were achieved using a ruthenium photoredox catalyst and oxygen, indicating the versatility of these compounds in synthetic chemistry (Akula, Hong, & Lee, 2018).

Antiviral Activity

Although somewhat distant from the specific chemical , a related quinoxaline derivative, S-2720, demonstrated potent inhibition of HIV-1 reverse transcriptase and viral replication. This suggests the potential of structurally similar compounds for antiviral research (Kleim, Bender, Billhardt, Meichsner, Riess, Rösner, Winkler, & Paessens, 1993).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-chloroacetyl)-3,3-dimethyl-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2)11(17)14-8-5-3-4-6-9(8)15(12)10(16)7-13/h3-6H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNFMSHZFNILJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2=CC=CC=C2N1C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3001284.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3001286.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3001288.png)

![(2Z)-2-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3001306.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3001307.png)